2-Amino-4,5-dichloro-2,7-dipropyloct-4-enedioic acid;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-4,5-dichloro-2,7-dipropyloct-4-enedioic acid;hydrochloride involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The preparation involves the use of organoboron reagents, which are stable and environmentally benign .
Chemical Reactions Analysis
2-Amino-4,5-dichloro-2,7-dipropyloct-4-enedioic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid for deprotection and nucleophilic substitution conditions for the displacement of chlorides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used in the synthesis of pharmacologically active compounds, particularly in the preparation of decorated diazines, which have various therapeutic applications . These include anticancer, antibacterial, and anti-inflammatory activities. The compound’s unique structure makes it a valuable building block in medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dichloro-2,7-dipropyloct-4-enedioic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves the modulation of biological pathways through its chemical interactions .
Comparison with Similar Compounds
Similar compounds to 2-Amino-4,5-dichloro-2,7-dipropyloct-4-enedioic acid;hydrochloride include other dichloro-substituted amino acids and derivatives. These compounds share similar chemical properties but may differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific structure, which provides distinct advantages in certain chemical reactions and applications .
Properties
CAS No. |
62487-59-6 |
---|---|
Molecular Formula |
C14H24Cl3NO4 |
Molecular Weight |
376.7 g/mol |
IUPAC Name |
2-amino-4,5-dichloro-2,7-dipropyloct-4-enedioic acid;hydrochloride |
InChI |
InChI=1S/C14H23Cl2NO4.ClH/c1-3-5-9(12(18)19)7-10(15)11(16)8-14(17,6-4-2)13(20)21;/h9H,3-8,17H2,1-2H3,(H,18,19)(H,20,21);1H |
InChI Key |
NFUXDYXDVVCQOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=C(CC(CCC)(C(=O)O)N)Cl)Cl)C(=O)O.Cl |
Origin of Product |
United States |
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